molecular formula C10H8F3NO4 B2524149 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid CAS No. 241132-65-0

3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid

Cat. No.: B2524149
CAS No.: 241132-65-0
M. Wt: 263.172
InChI Key: RFYWGZVJPQGZHQ-UHFFFAOYSA-N
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Description

3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid is a β-keto acid derivative characterized by a central propanoic acid backbone substituted with a 3-oxo group and a 4-(trifluoromethoxy)anilino moiety. The trifluoromethoxy (-OCF₃) group at the para position of the aniline ring confers unique electronic and steric properties, enhancing metabolic stability and influencing receptor interactions. This compound is structurally analogous to other β-keto acids but distinguishes itself through the trifluoromethoxy-anilino substituent, which is critical for its biological activity and physicochemical behavior .

Synthesis typically involves reacting 4-(trifluoromethoxy)aniline with methyl 3-chloro-3-oxopropanoate under basic conditions, followed by hydrolysis to yield the free acid . The compound has been explored in medicinal chemistry for targeting G protein-coupled receptors (GPCRs) and enzymes, leveraging its ability to mimic endogenous ligands while resisting enzymatic degradation due to the trifluoromethoxy group .

Properties

IUPAC Name

3-oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c11-10(12,13)18-7-3-1-6(2-4-7)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYWGZVJPQGZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid typically involves the reaction of 4-(trifluoromethoxy)aniline with a suitable acylating agent, such as oxalyl chloride, to form an intermediate. This intermediate is then reacted with a propanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

Cancer Treatment : The compound is primarily investigated for its role as a precursor in synthesizing Raf kinase inhibitors. Raf kinases are crucial in cell signaling pathways that regulate cell growth and survival, making them important targets in cancer therapy. Research indicates that derivatives of 3-oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid can selectively inhibit these kinases, thus potentially halting cancer progression .

Mechanism of Action : The trifluoromethoxy group enhances the binding affinity of this compound to specific protein targets involved in signaling pathways. This interaction is vital for its efficacy as a therapeutic agent, as modifications to the trifluoromethoxy group can significantly alter the compound's selectivity and potency against different kinases .

Case Studies :

  • A study demonstrated that derivatives synthesized from this compound exhibited promising anti-cancer activity in vitro and in vivo, indicating its potential for further clinical development .
  • Another investigation focused on the synthesis of maloamide derivatives from this compound, which were shown to inhibit Raf kinase effectively .

Biochemical Research

Enzyme Inhibition Studies : The compound has been utilized in various studies focusing on enzyme inhibition. Its structural features allow it to interact with enzymes involved in critical metabolic pathways, providing insights into disease mechanisms .

Protein Interaction Studies : Research has shown that this compound can bind effectively to proteins involved in signaling pathways. Understanding these interactions is essential for elucidating the compound's mechanism of action and its potential therapeutic effects .

Industrial Applications

Material Science : Beyond its pharmaceutical applications, this compound is also being explored for its use in creating advanced materials. Its unique properties make it suitable for developing polymers and coatings with enhanced thermal stability and chemical resistance .

Agrochemicals : The compound can serve as an intermediate in the synthesis of agrochemicals, contributing to the development of effective herbicides and pesticides that target specific plant species while minimizing environmental impact .

Summary Table of Applications

Application Area Details
Pharmaceutical Development - Precursor for Raf kinase inhibitors
- Investigated for anti-cancer properties
Biochemical Research - Used in enzyme inhibition studies
- Protein interaction studies
Industrial Applications - Development of advanced materials
- Synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, leading to effective inhibition or modulation of target pathways. This compound can interfere with cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Phenoxy vs. Anilino Derivatives

Replacing the anilino group with phenoxy substituents significantly alters reactivity and biological activity. For example:

  • 3-Oxo-3-(4-nitrophenoxy)propanoic acid (Yield: 66%): The nitro group (-NO₂) enhances electron-withdrawing effects, reducing nucleophilicity but increasing stability under acidic conditions.
  • 3-Oxo-3-(4-trifluoromethylphenoxy)propanoic acid (Yield: 55%): The trifluoromethyl (-CF₃) group, while structurally similar to trifluoromethoxy, lacks the oxygen atom, leading to reduced polarity and altered binding kinetics .

Table 1: Synthesis Yields of Phenoxy-Substituted Analogues

Compound Name Yield (%)
3-Oxo-3-(4-nitrophenoxy)propanoic acid 66
3-Oxo-3-(4-trifluoromethylphenoxy)propanoic acid 55
3-Oxo-3-(2-methoxyphenoxy)propanoic acid 45
3-Oxo-3-(4-chlorophenoxy)propanoic acid 64

Data adapted from .

Anilino Derivatives with Heterocyclic Modifications

  • 3-[5-({[4-(Trifluoromethoxy)biphenyl-3-yl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]propanoic acid (2c, LK01375): Incorporation of a thiadiazole ring introduces additional hydrogen-bonding sites, enhancing affinity for GPCRs. This modification increases molecular complexity and improves inhibitory potency compared to the parent compound .
  • 3-[1-(3,3,5,5-Tetramethylcyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}-1H-benzimidazol-5-yl]propanoic acid: The benzimidazole core and bulky cyclohexyl group confer rigidity, improving target selectivity (IC₅₀ = 0.03 μM for IDH1 R132H inhibition) .

Amino Acid Derivatives

  • (2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid: This chiral analogue replaces the β-keto group with an amino moiety, shifting its role from enzyme inhibition to substrate mimicry. The stereochemistry at C2 influences binding to amino acid transporters, highlighting the importance of chirality in bioavailability .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): Derivatives with -NO₂ (66% yield) or -CF₃ (55% yield) exhibit lower yields compared to electron-donating groups (e.g., -OCH₃, 61% yield), suggesting EWGs may slow reaction kinetics during synthesis .
  • Steric Hindrance: Bulky substituents like 2,6-di-t-butylphenoxy reduce yield (43%) due to steric clashes in the reaction intermediate .

Biological Activity

3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid, also known as a trifluoromethyl-substituted aniline derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups is known to enhance the pharmacological properties of compounds by improving their metabolic stability, lipophilicity, and interaction with biological targets. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The chemical structure of this compound is characterized by its trifluoromethoxy group attached to an aniline moiety, which is further linked to a propanoic acid backbone. Here are some predicted physical properties:

PropertyValue
Molecular FormulaC10H8F3NO3
Boiling Point427.5 ± 45.0 °C
Density1.512 ± 0.06 g/cm³
pKa3.27 ± 0.32

These properties suggest that the compound may exhibit significant interactions with biological membranes due to its lipophilic nature.

Research indicates that the trifluoromethyl group enhances the compound's ability to interact with various biological targets through mechanisms such as:

  • Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been linked to increased potency in inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, potentially reducing oxidative stress in cellular environments .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect against neurotoxicity, indicating potential applications in neurodegenerative disorders .

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of various trifluoromethyl-substituted compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited moderate inhibitory activity with IC50 values indicating effective interaction with these enzymes .
  • Cytotoxicity Assessment : In vitro tests on human breast cancer cell lines (MCF-7) showed that compounds similar to this compound displayed significant cytotoxic effects, suggesting potential anti-cancer properties .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of compounds containing trifluoromethyl groups:

  • Enhanced Lipophilicity : The incorporation of trifluoromethyl groups increases membrane permeability, facilitating better absorption and distribution in biological systems .
  • Increased Binding Affinity : Molecular docking studies have shown that trifluoromethyl groups can enhance binding interactions with target proteins, leading to improved biological efficacy .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObservationsReference
Enzyme InhibitionModerate inhibition of AChE and BChE
Antioxidant ActivityPotential reduction of oxidative stress
CytotoxicitySignificant effects on MCF-7 cells
NeuroprotectionProtective effects against neurotoxicity

Q & A

Basic: What are the common synthetic routes for 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling 4-(trifluoromethoxy)aniline with a β-keto acid derivative (e.g., malonic acid derivatives) via an acylation or condensation reaction. Key steps include:

  • Amide bond formation : Reacting the aniline with a β-keto acid chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred to enhance reactivity and solubility.
  • Analytical validation : LCMS (e.g., m/z 803.1 [M+H]+) and HPLC (retention time ~1.03 minutes under gradient elution) are critical for confirming product identity and purity .
    Optimization : Adjusting stoichiometry, temperature (often 0°C to room temperature), and catalyst (e.g., DMAP) improves yield. Reaction progress is monitored via TLC or inline spectroscopy.

Basic: How is the structural conformation of this compound confirmed experimentally?

Answer:

  • X-ray crystallography : Using programs like SHELX for single-crystal structure determination. SHELXL refines atomic positions and thermal parameters, critical for resolving steric effects from the trifluoromethoxy group .
  • Spectroscopy :
    • NMR : 19F^{19}\text{F} NMR identifies trifluoromethoxy chemical shifts (~-55 to -60 ppm). 1H^{1}\text{H} NMR confirms aromatic proton coupling patterns.
    • HRMS : Validates molecular formula (e.g., exact mass ±0.001 Da).
  • Computational modeling : Comparing experimental data with DFT-calculated structures resolves ambiguities in stereoelectronic effects .

Basic: What methodologies are used to evaluate the biological activity of this compound?

Answer:

  • Enzyme inhibition assays : Dose-response curves (IC50_{50}) using fluorogenic substrates or colorimetric readouts (e.g., p-nitrophenyl phosphate for phosphatases).
  • Molecular docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., kinases or GPCRs). The trifluoromethoxy group’s lipophilicity enhances membrane permeability, which is modeled using LogP calculations .
  • Cellular assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cell lines relevant to the target disease.

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Answer:

  • Comparative SAR studies : Analyze substituent effects using analogs (e.g., replacing trifluoromethoxy with methoxy or chloro groups). For example, trifluoromethoxy increases lipophilicity (LogP ~2.5) compared to methoxy (LogP ~1.8), altering bioavailability .
  • Assay standardization : Control variables like buffer pH, temperature, and cell passage number. Validate findings across multiple assays (e.g., enzymatic vs. cellular).
  • Meta-analysis : Pool data from independent studies to identify trends obscured by experimental variability.

Advanced: What strategies mitigate side reactions during the synthesis of this compound?

Answer:

  • Byproduct minimization :
    • Use anhydrous conditions to prevent hydrolysis of the β-keto ester intermediate.
    • Add scavengers (e.g., molecular sieves) to sequester water or HCl byproducts.
  • Chromatographic purification : Reverse-phase HPLC with C18 columns separates the desired product from unreacted aniline or dimerized byproducts .
  • In situ monitoring : ReactIR tracks carbonyl (C=O) stretch (~1700 cm1^{-1}) to confirm intermediate formation.

Advanced: How do computational methods aid in understanding the reactivity of the trifluoromethoxy group?

Answer:

  • DFT calculations : Predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. The trifluoromethoxy group’s electron-withdrawing nature lowers HOMO energy, directing attack to the anilino nitrogen .
  • MD simulations : Model solvation effects and conformational flexibility in aqueous vs. lipid environments.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide analog design .

Advanced: How can crystallographic data resolve ambiguities in spectroscopic assignments?

Answer:

  • Torsional angle validation : X-ray structures provide exact dihedral angles between the trifluoromethoxy phenyl ring and the propanoic acid backbone, clarifying NOESY correlations in NMR .
  • Hydrogen bonding networks : Identify intermolecular interactions (e.g., carboxylic acid dimers) that affect solubility and stability.
  • Thermal ellipsoid analysis : Differentiate static disorder from dynamic motion in the trifluoromethoxy group, refining NMR linewidth interpretations .

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